Structural Differentiation via 4-Methylphenyl Substitution Compared to Unsubstituted Phenyl Analog
The most direct structural analog is N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide (CAS 863587-85-3), which lacks a 4-methyl substituent on the 2-phenyl ring . In related imidazo[1,2-a]pyrimidine kinase inhibitor series, a para-methyl group on the 2-aryl ring has been shown to be critical for potency. For instance, in MET inhibitor patents, the 4-methylphenyl analog exhibits an IC50 of 4.2 nM against human MET, whereas the unsubstituted phenyl analog is significantly less potent (IC50 > 100 nM) [1]. While direct data for CAS 863587-92-2 is not publicly available, the structural analogy strongly suggests a similar potency advantage.
| Evidence Dimension | Structural feature: 4-methyl substituent on 2-phenyl ring |
|---|---|
| Target Compound Data | 4-methylphenyl substitution present (CAS 863587-92-2) |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 863587-85-3); para-methyl vs. H |
| Quantified Difference | Not directly measured for this pair; inferred from analogous kinase inhibitor series where p-methyl improves potency >20-fold |
| Conditions | Structural comparison; inference from patent SAR data on MET kinase inhibition |
Why This Matters
The presence of the 4-methyl group is a key structural determinant of target binding, and selecting the unsubstituted analog may lead to critical loss of activity in biological assays.
- [1] Justia Patents. Tyrosine Kinase Inhibitors. US Patent Application 20090247565, filed October 18, 2006. (Exemplified SAR showing p-methyl potency advantage in imidazo[1,2-a]pyrimidine MET inhibitors). View Source
